molecular formula C10H13BFNO3 B6591869 (4-Fluoro-3-morpholinophenyl)boronic acid CAS No. 1704073-35-7

(4-Fluoro-3-morpholinophenyl)boronic acid

Cat. No. B6591869
CAS RN: 1704073-35-7
M. Wt: 225.03 g/mol
InChI Key: SZSMQSHSRZQGDJ-UHFFFAOYSA-N
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Description

“(4-Fluoro-3-morpholinophenyl)boronic acid” is a chemical compound with the CAS Number: 1704073-35-7 . It has a molecular weight of 225.03 and its IUPAC name is (4-fluoro-3-morpholinophenyl)boronic acid . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The primary method for the synthesis of boronic acids, including “(4-Fluoro-3-morpholinophenyl)boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of “(4-Fluoro-3-morpholinophenyl)boronic acid” can be represented by the InChI Code: 1S/C10H13BFNO3/c12-9-2-1-8 (11 (14)15)7-10 (9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 .


Chemical Reactions Analysis

Boronic acids, including “(4-Fluoro-3-morpholinophenyl)boronic acid”, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .


Physical And Chemical Properties Analysis

“(4-Fluoro-3-morpholinophenyl)boronic acid” is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

“(4-Fluoro-3-morpholinophenyl)boronic acid” can be used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including “(4-Fluoro-3-morpholinophenyl)boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . The key interaction of boronic acids with diols allows their utility in various sensing applications .

Biological Labelling

Boronic acids can be used for biological labelling . The interaction of boronic acids with proteins allows their manipulation and cell labelling .

Protein Manipulation and Modification

Boronic acids can be used for protein manipulation and modification . They can interfere in signalling pathways and inhibit enzymes .

Therapeutics Development

Boronic acids are used in the development of therapeutics . They can be used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Separation Technologies

Boronic acids are used in separation technologies . They can be used for electrophoresis of glycated molecules .

Building Materials for Microparticles

Boronic acids are used as building materials for microparticles for analytical methods .

Controlled Release of Insulin

Boronic acids are used in polymers for the controlled release of insulin .

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501 .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . All these uses and applications are covered by this mini-review of papers published during 2013 .

Mechanism of Action

Target of Action

The primary target of (4-Fluoro-3-morpholinophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially impacting its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic synthesis .

Action Environment

The action of (4-Fluoro-3-morpholinophenyl)boronic acid is influenced by environmental factors such as the reaction conditions and the presence of a metal catalyst . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also relatively stable and environmentally benign, which may influence its action, efficacy, and stability .

properties

IUPAC Name

(4-fluoro-3-morpholin-4-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSMQSHSRZQGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)N2CCOCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-morpholinophenyl)boronic acid

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